molecular formula C13H12N4O2 B2686912 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine CAS No. 1904172-93-5

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine

Cat. No.: B2686912
CAS No.: 1904172-93-5
M. Wt: 256.265
InChI Key: RZLGMWLPVGNALG-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine is a synthetic azetidine-carboxamide derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This heteroaromatic compound features a distinctive molecular architecture comprising both pyridine and pyrazine rings connected through an azetidine-carboxyl linker, making it a valuable scaffold for structure-activity relationship studies and molecular probe development. Compounds within this structural class have demonstrated potential as key intermediates in the synthesis of therapeutic agents targeting metabolic disorders, with closely related pyridine carboxamides documented in patent literature as HDL-cholesterol raising agents . The molecular framework aligns with bioactive scaffolds investigated as tyrosine kinase inhibitors for oncological and inflammatory disease applications . Researchers utilize this compound primarily as a building block in targeted library synthesis for high-throughput screening campaigns and as a core structural element in the development of enzyme inhibitors. The presence of multiple hydrogen bond acceptors and the conformationally constrained azetidine ring contribute to favorable physicochemical properties for drug discovery applications, including enhanced membrane permeability and target engagement characteristics. Available exclusively for research purposes, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Comprehensive product documentation including analytical data and quality assurance certificates are provided with each shipment to ensure experimental reproducibility.

Properties

IUPAC Name

pyrazin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(12-7-15-4-5-16-12)17-8-11(9-17)19-10-2-1-3-14-6-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGMWLPVGNALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the azetidine and pyrazine precursors. One common method involves the reaction of 3-hydroxypyridine with azetidine-1-carbonyl chloride to form the intermediate 3-(pyridin-3-yloxy)azetidine-1-carbonyl chloride. This intermediate is then reacted with pyrazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce partially or fully reduced pyrazine derivatives .

Scientific Research Applications

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycles and Substituent Analysis

  • Pyrazine Derivatives with Nitrogen-Containing Rings: Azetidine vs. Imidazo Rings: The azetidine in the target compound contrasts with imidazo[1,2-a]pyrazine derivatives (e.g., Sch 32651), which have fused five-membered rings. Pyridine vs.

Electronic Effects

  • This contrasts with electron-donating groups (e.g., hexyloxy in 3-(hexyloxy)pyrazine), which improve M1 muscarinic agonist activity by optimizing electrostatic interactions .

Pharmacological Activities

  • Antiallergic Potential: Pyrazine derivatives with tetrazolyl or carboxamide groups (e.g., compound I-3, IC₅₀ ~4.7 × 10⁻¹⁰ M ) inhibit histamine release. The target compound’s azetidine carbonyl may mimic these interactions but with altered pharmacokinetics due to ring strain.
  • Antiulcer Activity : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) combine antisecretory and cytoprotective effects . The azetidine group in the target compound might reduce toxicity compared to imidazo systems.
  • Receptor Selectivity : In M1 muscarinic agonists, side-chain length (e.g., hexyloxy in 3f ) dictates efficacy. The pyridin-3-yloxy group’s planar structure could enhance receptor binding but may lack the flexibility of alkyl chains.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents Biological Activity Reference
2-[3-(Pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine Azetidine carbonyl, pyridin-3-yloxy Hypothetical antiallergic/antiulcer
N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide Tetrazolyl group Antiallergic (IC₅₀ ~4.7 × 10⁻¹⁰ M)
Sch 32651 Imidazo[1,2-a]pyrazine Antiulcer (ED₅₀ = 0.18 mg/kg, oral)
3-(Hexyloxy)pyrazine (3f) Hexyloxy side chain M1 muscarinic agonist (ED₅₀ = 0.0096 mg/kg)
2-Methyl-3-isopropylpyrazine Methyl, isopropyl Plant-growth promoter

Biological Activity

2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H13N3O2
  • Molecular Weight : 255.2719 g/mol
  • CAS Number : 1903510-96-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are critical for various cellular processes.

Case Study: Inhibition of Syk Kinase

One significant study highlighted the role of pyrazine compounds in inhibiting Syk kinase, a protein involved in cell signaling pathways related to immune responses. The study demonstrated that derivatives similar to this compound exhibit potent inhibitory effects on Syk kinase, suggesting potential applications in treating autoimmune diseases and cancers where Syk is overactive .

Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Kinase Inhibition Inhibits Syk kinase, affecting immune cell signaling pathways
Anticancer Properties Exhibits potential as an anticancer agent through modulation of kinase activity
Metabolic Regulation May act as a glucokinase activator, influencing glucose metabolism

Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine-containing pyrazines. These compounds were assessed for their ability to modulate various biological pathways, particularly those involved in metabolic disorders and cancer.

Study on Glucokinase Activation

A study published in Nature explored the effects of similar pyrazine derivatives on glucokinase activation. The findings indicated that these compounds could enhance glucose uptake in cells, making them potential candidates for managing type 2 diabetes mellitus (T2DM) by improving glycemic control .

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